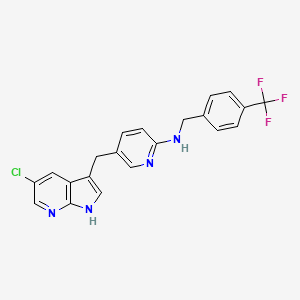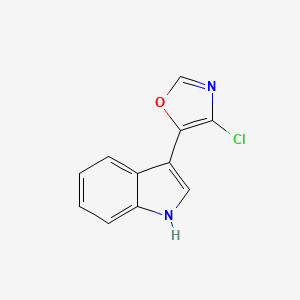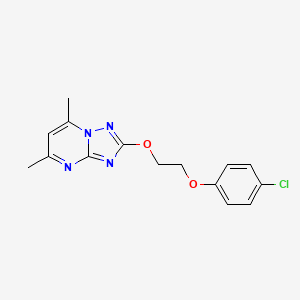
SZV558
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SZV558 is a potent inhibitor of both rodent and human MAO-B, proved to be safe in high doses with no hERG and mutagenic activities and demonstrated neuroprotection in an in vivo chronic model of PD.
科学的研究の応用
Terahertz Science and Technology Trends
- Summary : Terahertz science and technology (THz-S&T) has seen significant advances, especially in nondestructive testing or inspection, spectroscopic sensing, and imaging for homeland security, and potential long-term biomedical applications. (Redo-Sanchez & Zhang, 2008)
Remote Sensing of Vegetation
- Summary : Satellite and aerial remote sensing technologies are key in researching and managing natural resources in the Sudano-Sahelian zone, indicating a growing adoption across various scientific disciplines. (Karlson & Ostwald, 2016)
Small Scientific Satellite Program
- Summary : The Small Scientific Satellite (S3) program offers a platform for various scientific investigations in magnetosphere and interplanetary space, providing experimenters with control over various investigation parameters. (Williams, 1969)
Laboratory Studies of Seismic Wave Propagation
- Summary : The use of a laser doppler vibrometer in seismic wave propagation studies through inhomogeneous media can simulate realistic seismic field observations, which is crucial in understanding seismic activities. (Nishizawa, Satoh, Lei, & Kuwahara, 1997)
Biomedical Applications of Terahertz Technology
- Summary : Terahertz (THz) technologies are widely used in biomedicine, with applications ranging from amino acid and polypeptide analysis to cancer detection and the study of THz biological effects on tissues and cells. (Gong, Qiu, Chen, Zhao, Xia, & Shao, 2019)
Autonomous Underwater Vehicles in Marine Geoscience
- Summary : Autonomous Underwater Vehicles (AUVs) have revolutionized marine geoscience, enabling high-resolution seafloor mapping and advancing studies in submarine volcanism, fluid escape features, and benthic habitat mapping. (Wynn, Huvenne, Bas, Murton, Connelly, Bett, Ruhl, Morris, Peakall, Parsons, Sumner, Darby, Dorrell, & Hunt, 2014)
特性
CAS番号 |
1648929-13-8 |
|---|---|
製品名 |
SZV558 |
分子式 |
C13H16ClN |
分子量 |
221.728 |
IUPAC名 |
Methyl-(2-phenyl-allyl)-prop-2-ynyl-amine hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-4-10-14(3)11-12(2)13-8-6-5-7-9-13;/h1,5-9H,2,10-11H2,3H3;1H |
InChIキー |
XCBZPJYEYUMBFA-UHFFFAOYSA-N |
SMILES |
C#CCN(C)CC(C1=CC=CC=C1)=C.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SZV558; SZV 558; SZV-558. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



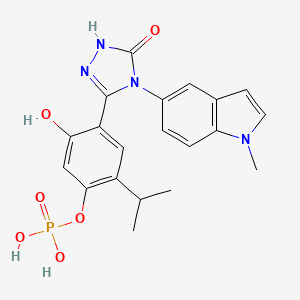
![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)
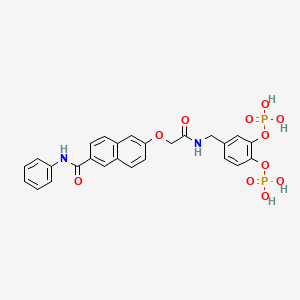
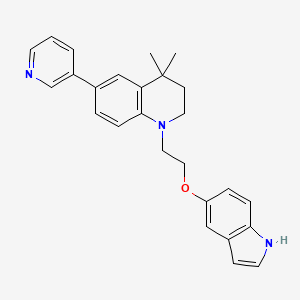
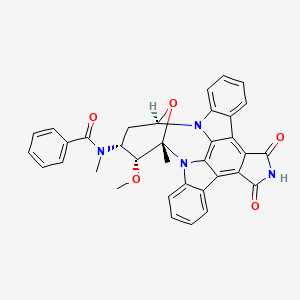
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)
![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)
